(R)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid
Description
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1 |
InChI Key |
GAYGKOJCDKFGOC-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)C[C@H](CN)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chiral Synthesis via Epoxide Ring Opening and Catalytic Hydrogenation
A notable method involves the synthesis of a chiral epoxide intermediate followed by azide ring-opening and catalytic hydrogenation to yield the amino acid with the desired stereochemistry:
- Starting from a chiral diol intermediate bearing the 2,4-difluorophenyl group, the diol is converted into an epoxide.
- The epoxide undergoes nucleophilic ring-opening with sodium azide to form an azido alcohol intermediate.
- Catalytic hydrogenation of the azide group produces the primary amine, yielding this compound after subsequent functional group adjustments.
- The absolute configuration is confirmed by X-ray crystallography, ensuring the (R)-configuration at the chiral center.
This method is supported by detailed crystallographic and spectroscopic characterization, confirming the stereochemical integrity and purity of the product.
Use of Chiral Auxiliaries and Oxazolidinone Derivatives
Another approach involves the use of chiral oxazolidinone auxiliaries to control stereochemistry during the alkylation of a suitable precursor:
- The 4-(2,4-difluorophenyl)pent-4-enoic acid is reacted with (R)-4-phenyloxazolidin-2-one in the presence of activating agents such as pivaloyl chloride, DMAP, and triethylamine.
- This forms a chiral intermediate that undergoes further transformations, including reduction and functional group modifications, to yield the target amino acid.
- The process includes selective reductions using reagents like DIBAL-H or lithium aluminum hydride to convert intermediates into the desired alcohol or amine functionalities.
- Solvent and base choices are optimized for yield and stereoselectivity, with polar aprotic solvents and organic bases preferred.
Boc-Protected Intermediate Synthesis
The synthesis of Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid, a closely related compound, provides insights into protecting group strategies:
- The amino group is protected with a tert-butoxycarbonyl (Boc) group to facilitate selective reactions on the carboxylic acid and benzyl moieties.
- Common reagents for oxidation and reduction steps include potassium permanganate and lithium aluminum hydride.
- The Boc protection enhances the compound's stability and facilitates purification.
- This method is valuable for medicinal chemistry applications where further derivatization is required.
Optimization of Reaction Conditions
Research on related propanoic acid derivatives shows that reaction conditions such as solvent choice, temperature, and reaction time significantly affect yield and purity:
| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 180 | 25 | 27 |
| 2 | Water | 180 | 25 | 28 |
| 3 | Ethyl Acetate | 180 | 25 | 64 |
| 4 | Acetonitrile | 180 | 25 | 75 |
| 5 | Acetonitrile | 170 | 25 | 79 |
Table: Optimization of reaction conditions for amide formation in related propanoic acid derivatives
This data suggests that acetonitrile at 170 °C for 25 minutes provides optimal yields for related amide synthesis, which can be extrapolated to similar steps in the preparation of this compound.
Summary of Key Reagents and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Epoxide formation | Conversion of diol to epoxide | Stereospecific, preserves chirality |
| Azide ring-opening | Sodium azide | Nucleophilic attack on epoxide |
| Catalytic hydrogenation | Pd/C catalyst, H2 | Converts azide to amine |
| Chiral auxiliary alkylation | (R)-4-phenyloxazolidin-2-one, pivaloyl chloride, DMAP, TEA | Controls stereochemistry |
| Reduction | DIBAL-H, LiAlH4, or NaBH4 | Selective reduction of intermediates |
| Protection/deprotection | Boc anhydride for amino protection | Facilitates purification and stability |
Research Findings and Characterization
- The absolute stereochemistry of the product is confirmed by X-ray crystallography, ensuring the (R)-configuration at the 3-position.
- NMR (1H and 13C) and LC-MS analyses confirm the chemical structure and purity.
- The presence of fluorine atoms in the benzyl group enhances lipophilicity, potentially improving biological activity and membrane permeability.
- Safety profiles assessed via hemolysis assays indicate minimal toxicity at relevant concentrations.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Drug Design and Development
The compound is utilized in drug design due to its ability to enhance binding affinity and specificity towards biological targets. The presence of fluorine atoms significantly influences the electronic properties of the molecule, which can enhance interactions with proteins and receptors. This makes it a valuable component in the development of pharmaceuticals aimed at treating various diseases, including neurological disorders and cancer .
Case Study: Receptor Modulation
Research has indicated that (R)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid can modulate receptor activity, particularly in the context of neurotransmitter receptors. Studies have shown that modifications to amino acids can lead to improved receptor selectivity and potency, which is crucial for developing targeted therapies .
Enzyme Interactions
Enzyme-Substrate Studies
The compound has been studied for its interactions with various enzymes, where it serves as a substrate or inhibitor. Its structural characteristics allow it to influence enzyme activity and stability, making it a subject of interest in enzymology. For instance, the incorporation of fluorinated amino acids like this compound into peptide sequences can alter the kinetics of enzyme reactions, providing insights into enzyme mechanisms .
Table 1: Summary of Enzyme Interaction Studies
| Enzyme Type | Application | Observed Effects |
|---|---|---|
| Proteases | Substrate for kinetic studies | Altered reaction rates |
| Ligases | Inhibition studies | Enhanced binding affinity |
| Kinases | Modulator in signaling pathways | Changes in phosphorylation patterns |
Structural Biology
Influence on Protein Folding
The incorporation of this compound into peptides has been shown to affect protein folding and stability. The unique steric and electronic properties imparted by the fluorine substituents can stabilize specific conformations of proteins, which is critical for understanding protein function and designing stable therapeutic proteins .
Case Study: Protein Stability Enhancement
In a study focusing on a specific enzyme involved in metabolic pathways, the introduction of this compound resulted in increased thermal stability and resistance to denaturation compared to wild-type enzymes. This finding highlights its potential use in developing robust biocatalysts for industrial applications .
Synthesis Techniques
The synthesis of this compound typically involves multi-step chemical processes that include the introduction of fluorine substituents at specific positions on the benzyl ring. Recent advancements in synthetic methodologies have improved yields and enantioselectivity, making the production of this compound more efficient for research purposes .
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid
- Structure : Differs in fluorine substitution (2,5-difluoro vs. 2,4-difluoro) on the phenyl ring.
- Molecular Formula: C₉H₉F₂NO₂ (identical to the target compound but with positional isomerism).
(S)-2-Amino-3-(4-bromophenyl)propanoic acid
- Structure : Bromine substituent at the para position instead of fluorine.
- Molecular Weight : 244.09 g/mol (vs. ~215.17 g/mol for the target compound).
- Applications : Bromine’s higher atomic weight and polarizability may enhance binding to hydrophobic pockets in proteins, contrasting with fluorine’s electronegativity and smaller size .
Pharmacokinetic and Neuroactive Analogues
2-Amino-3-(methylamino)-propanoic acid (BMAA)
- Structure: Methylamino group at position 3 instead of benzyl.
- Pharmacokinetics: BMAA exhibits low blood-brain barrier permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) and a plasma elimination half-life of ~1 day. This contrasts with the unknown BBB permeability of the target compound but highlights the importance of substituent effects on CNS penetration .
4-Borono-D-phenylalanine
- Structure : Boronated phenyl group instead of difluorobenzyl.
- Applications: Used in boron neutron capture therapy (BNCT) due to boron’s neutron-capturing ability.
Herbicidal Propanoic Acid Derivatives
(R)-2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop-p)
- Structure: Phenoxy group with chlorine substituents instead of benzyl-amino-fluorine motifs.
- Applications: A restricted herbicide due to groundwater contamination risks. The target compound’s amino and fluorine groups likely preclude herbicidal activity, redirecting it toward pharmaceutical applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Fluorine Position Matters : The 2,4-difluoro substitution in the target compound may optimize π-stacking or dipole interactions compared to 2,5-difluoro analogues, as seen in receptor-binding studies of related fluorinated compounds .
- Amino Acid Backbone Flexibility: The propanoic acid structure allows for functional group diversification, as demonstrated by boronated (BNCT) and herbicidal (phenoxy) derivatives .
- Stereochemical Specificity : The R-configuration in the target compound is critical, mirroring the activity trends of enantiopure drugs like dichlorprop-p, where only the R-enantiher exhibits herbicidal effects .
Biological Activity
(R)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its interactions with enzymes and receptors, cellular effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Amino Group : Influences its ability to interact with various biological molecules.
- Carboxylic Acid Group : Essential for its role in biochemical reactions.
- Difluorobenzyl Substituent : Enhances lipophilicity and potentially increases membrane permeability.
The presence of fluorine atoms in the difluorobenzyl group is known to enhance binding affinity towards biological targets, making this compound particularly valuable in drug design.
Enzyme Interactions
Research indicates that this compound can interact with various enzymes involved in amino acid metabolism. It may act as a substrate or inhibitor for these enzymes, influencing their activity and function. For instance, it has been observed to modulate enzyme kinetics in biochemical pathways related to neurotransmitter synthesis and degradation.
Cellular Effects
The compound has shown significant effects on cellular processes:
- Cell Signaling : It can modulate signaling pathways that are crucial for cell growth and differentiation.
- Gene Expression : Changes in gene expression patterns have been noted, indicating a potential role in regulating cellular functions .
Neuroprotective Effects
A study highlighted the neuroprotective potential of compounds structurally similar to this compound. These compounds exhibited protective effects against neuronal cell death in vitro, suggesting that this compound may have similar properties due to its structural characteristics .
Inhibition Studies
Inhibition studies demonstrated that this compound could effectively inhibit specific enzymes with high selectivity. For example, it showed promising results as an inhibitor of serine proteases involved in thrombin generation, which is critical for coagulation processes. The inhibition constants (K_i values) reported were significantly lower than those of related compounds, indicating a strong inhibitory effect .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
